molecular formula C10H16O2 B2657716 2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248372-64-5

2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid

Cat. No.: B2657716
CAS No.: 2248372-64-5
M. Wt: 168.236
InChI Key: IOKPENIOQMLSTM-UHFFFAOYSA-N
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Description

2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is an organic compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, which includes a cycloheptane ring fused to a cyclopropane ring. This unique structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile to form the bicyclo[4.1.0]heptane structure.

    Introduction of the propanoic acid group: This step involves the functionalization of the bicyclic structure with a propanoic acid group. This can be done through various methods, such as the reaction of the bicyclic compound with a halogenated propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bicyclo[4.1.0]heptanyl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    2-(3-Bicyclo[4.1.0]heptanyl)butanoic acid: Similar structure but with a butanoic acid group.

Uniqueness

2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is unique due to its specific bicyclic structure combined with the propanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3-bicyclo[4.1.0]heptanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(10(11)12)7-2-3-8-5-9(8)4-7/h6-9H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKPENIOQMLSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2CC2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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